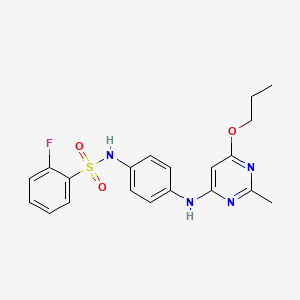

2-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in the field of medicine. This compound has been studied extensively for its ability to inhibit certain enzymes and proteins that are responsible for the growth and proliferation of cancer cells.

Aplicaciones Científicas De Investigación

Cyclooxygenase-2 Inhibition

Research on derivatives of benzenesulfonamide, including those with fluorine substitutions, has demonstrated their potential as selective cyclooxygenase-2 (COX-2) inhibitors. These compounds, through the careful introduction of a fluorine atom, have shown to preserve COX-2 potency while notably increasing COX1/COX-2 selectivity. This characteristic makes them significant for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and acute pain, demonstrating the potential for the specified compound in similar pharmacological roles (Hashimoto et al., 2002).

Radiosensitizing Effects

Compounds structurally related to 2-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide have been explored for their radiosensitizing effects on human lung cancer cells. By perturbing the cell cycle, these compounds have shown the ability to enhance the therapeutic outcomes of radiotherapy in cancer patients. Their capability to inhibit cell viability and arrest cells at the G2/M phase of the cell cycle suggests potential research applications in improving radiotherapy efficacy (Jung et al., 2019).

Antibacterial Activities

The synthesis and biological evaluation of derivatives of benzenesulfonamide, including those with complex heterocyclic structures, have been studied for their antibacterial activities. Such compounds have been synthesized and shown to exhibit significant antibacterial properties, hinting at the utility of similar compounds in developing new antibacterial agents (Parajapati & Goswami, 2016).

Antimicrobial and Antitumor Activity

Further studies on sulfonamide derivatives have demonstrated their effectiveness in antimicrobial and antitumor activities. These compounds, by varying the substituents on the benzenesulfonamide moiety, have been tailored to exhibit significant biological activities, including inhibition of tumor growth and microbial proliferation. This versatility highlights the potential research application of the specified compound in exploring new therapeutic avenues (Sławiński & Brzozowski, 2006).

Fluorophore Development for Zinc(II) Detection

Compounds with specific structural features, including those related to benzenesulfonamides, have been employed in the development of fluorophores for zinc(II) detection. Such applications are crucial for studying intracellular Zn2+ dynamics and offer a glimpse into the potential use of the specified compound in creating sensitive and selective probes for biological and chemical analyses (Kimber et al., 2001).

Propiedades

IUPAC Name |

2-fluoro-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4O3S/c1-3-12-28-20-13-19(22-14(2)23-20)24-15-8-10-16(11-9-15)25-29(26,27)18-7-5-4-6-17(18)21/h4-11,13,25H,3,12H2,1-2H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRVYIVKOIRIHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2632659.png)

![9-Thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2632666.png)

![N-[(2-chlorophenyl)methyl]-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B2632669.png)

![[3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2632672.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2632678.png)

![4-(morpholinosulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2632679.png)